2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, making it an important structure in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of substituted pyridines. One common method includes the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by chlorination . Another method involves the use of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine, which is then chlorinated using phosphorus trichloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction Reactions: Reduction can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Oxidation: Formation of 2-chloro-6-methyl-1,6-naphthyridine oxide.
Reduction: Formation of this compound.
Scientific Research Applications
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. In the case of antimicrobial activity, it disrupts bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 2-Hydroxy-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups enhances its potential as a pharmacologically active compound .
Properties
CAS No. |
13450-68-5 |
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Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H11ClN2/c1-12-5-4-8-7(6-12)2-3-9(10)11-8/h2-3H,4-6H2,1H3 |
InChI Key |
UZNJUCSMIBYPIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=N2)Cl |
Origin of Product |
United States |
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